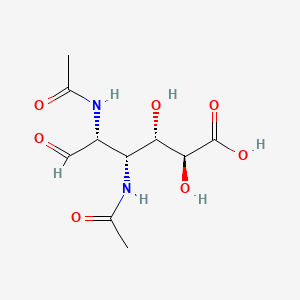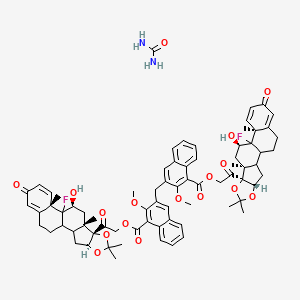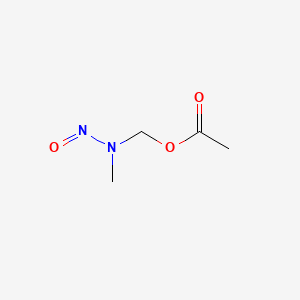
Alkaloid D
描述
Alkaloid D is a naturally occurring organic compound that belongs to the class of alkaloids. Alkaloids are nitrogen-containing bases that are primarily found in plants, although they can also be found in some animals and fungi. These compounds are known for their diverse and significant physiological effects on humans and other animals. This compound, like other alkaloids, contains at least one nitrogen atom in an amine-type structure, which can be active as a base in acid-base reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alkaloid D involves several steps, starting from simple organic molecules. One common synthetic route includes the formation of a heterocyclic ring containing a nitrogen atom. This can be achieved through reactions such as the Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde are combined to form a β-amino carbonyl compound . Another method involves the Pictet-Spengler reaction, which is used to form tetrahydroisoquinoline derivatives, a common structure in many alkaloids .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources. This process includes the use of acid-base extraction techniques, where the alkaloid is converted into a salt form using an acid, making it soluble in water. The aqueous solution is then separated from the organic phase, and the alkaloid is recovered by neutralizing the solution with a base . Advanced techniques such as countercurrent chromatography are also employed to purify the alkaloid from crude extracts .
化学反应分析
Types of Reactions
Alkaloid D undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of secondary amines or other reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, each with potentially different biological activities .
科学研究应用
Alkaloid D has a wide range of scientific research applications:
作用机制
The mechanism of action of Alkaloid D involves its interaction with specific molecular targets and pathways. This compound can inhibit enzymes such as acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged activation of cholinergic receptors . This mechanism is similar to that of other neuroactive alkaloids like nicotine and caffeine . Additionally, this compound can interfere with calcium transport, affecting cellular signaling pathways .
相似化合物的比较
Similar Compounds
Morphine: Like Alkaloid D, morphine is a nitrogen-containing base with significant physiological effects.
Quinine: Quinine is another alkaloid with antimalarial properties.
Ephedrine: Ephedrine is used as a bronchodilator and stimulant.
Uniqueness of this compound
This compound is unique in its specific combination of chemical structure and biological activity.
属性
IUPAC Name |
13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTDBKDWDOVRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51151-93-0 | |
| Record name | Alkaloid D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-Azabicyclo[4.2.0]octane](/img/structure/B1199788.png)



![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide](/img/structure/B1199793.png)
